1-[(1S)-1-azidoethyl]-4-chlorobenzene
Overview
Description
1-[(1S)-1-Azidoethyl]-4-chlorobenzene is an organic compound with the molecular formula C8H8ClN3 It is characterized by the presence of an azido group (-N3) attached to an ethyl group, which is further connected to a chlorobenzene ring
Preparation Methods
The synthesis of 1-[(1S)-1-azidoethyl]-4-chlorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and ethylamine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 4-chlorobenzaldehyde with ethylamine under acidic conditions.
Reduction: The imine intermediate is then reduced to form 1-[(1S)-1-aminoethyl]-4-chlorobenzene.
Azidation: Finally, the amino group is converted to an azido group using sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF).
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[(1S)-1-Azidoethyl]-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include sodium azide, reducing agents like LiAlH4, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(1S)-1-Azidoethyl]-4-chlorobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various nitrogen-containing heterocycles, which are important in medicinal chemistry.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(1S)-1-azidoethyl]-4-chlorobenzene involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in click chemistry reactions, which are widely used in bioconjugation and material science. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Similar compounds to 1-[(1S)-1-azidoethyl]-4-chlorobenzene include:
1-Azido-2-chlorobenzene: Lacks the ethyl group, making it less versatile in certain chemical reactions.
1-[(1S)-1-azidoethyl]-4-fluorobenzene: Contains a fluorine atom instead of chlorine, which can alter its reactivity and applications.
1-[(1S)-1-azidoethyl]-4-bromobenzene:
The uniqueness of this compound lies in its specific combination of an azido group with a chlorobenzene ring, providing a balance of reactivity and stability that is useful in various chemical and biological applications.
Properties
IUPAC Name |
1-[(1S)-1-azidoethyl]-4-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-6(11-12-10)7-2-4-8(9)5-3-7/h2-6H,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNLCNZEQGMOQP-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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